

Chemical reactivity and stability of 2-Bromo-5-methylthiophene

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Compound of Interest

Compound Name: 2-Bromo-5-methylthiophene

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An In-depth Technical Guide on the Chemical Reactivity and Stability of **2-Bromo-5-methylthiophene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylthiophene is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a thiophene ring substituted with a bromine atom and a methyl group, provides multiple reactive sites for chemical modification. The bromine atom is particularly useful for forming new carbon-carbon bonds through various cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, functional materials, and organic electronics.^[1] This guide provides a comprehensive overview of the chemical reactivity and stability of **2-Bromo-5-methylthiophene**, offering detailed experimental protocols and data to support its application in research and development.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of **2-Bromo-5-methylthiophene** is presented below. This data is essential for its safe handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of 2-Bromo-5-methylthiophene

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₅ BrS	[2] [3]
Molecular Weight	177.06 g/mol	[2] [3]
CAS Number	765-58-2	[2] [3]
Appearance	Colorless to very pale yellow liquid	[4] [5]
Boiling Point	65 °C at 15 mmHg	[2] [6]
Density	1.552 g/mL at 25 °C	[2] [6]
Refractive Index (n ₂₀ /D)	1.569	[2] [6]
Flash Point	78.3 °C (172.9 °F) - closed cup	[2]

Table 2: Hazard and Safety Information

Hazard Class	Description	GHS Classification	Precautionary Statements	Reference(s)
Flammability	Combustible liquid	H227	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.	[3][4]
Acute Toxicity	Harmful if swallowed or in contact with skin	H302+H312	P302+P312: IF ON SKIN: Call a POISON CENTER or doctor/physician if you feel unwell.	[3]
Skin Irritation	Causes skin irritation	H315	P332+P313: If skin irritation occurs: Get medical advice/attention.	[3][4]
Eye Irritation	Causes serious eye irritation	H319	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][4]

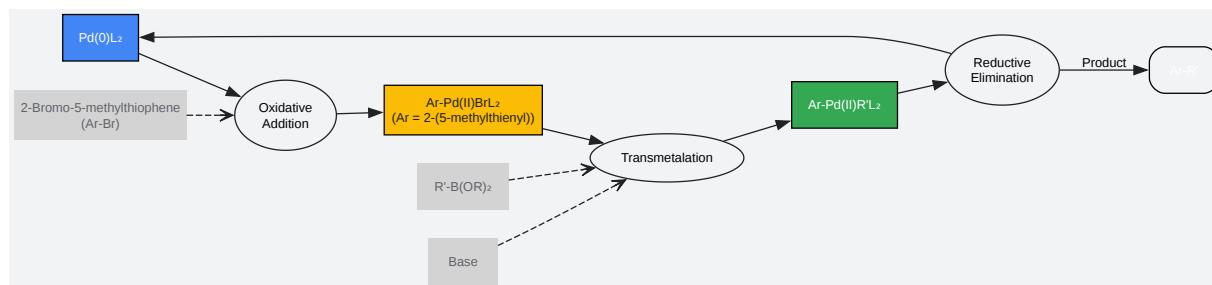
Chemical Reactivity

The reactivity of **2-Bromo-5-methylthiophene** is dominated by the carbon-bromine bond and the electron-rich thiophene ring. The primary transformations include metal-catalyzed cross-

coupling reactions, formation of organometallic intermediates, and electrophilic substitution on the thiophene ring.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming C-C bonds and is widely used to synthesize biaryl and vinyl-substituted thiophenes.^[7] The reaction involves the coupling of the bromothiophene with an organoboron compound in the presence of a palladium catalyst and a base.^[8]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 3: Typical Conditions for Suzuki Coupling of Bromothiophenes

Component	Example	Purpose	Reference(s)
Substrate	2-Bromo-5-methylthiophene (1 eq)	Aryl halide source	[8][9]
Coupling Partner	Arylboronic acid (1.1 - 1.5 eq)	Source of the new carbon fragment	[8][10]
Catalyst	Pd(PPh ₃) ₄ (1-5 mol%)	Facilitates the catalytic cycle	[8][9]
Base	K ₃ PO ₄ or K ₂ CO ₃ (2-3 eq)	Activates the boronic acid for transmetalation	[8][9]
Solvent	1,4-Dioxane/H ₂ O (4:1), Toluene/Ethanol/H ₂ O	Solubilizes reactants and facilitates the reaction	[8][9]
Temperature	80 - 100 °C	Provides energy to overcome activation barriers	[8][9]
Atmosphere	Inert (Nitrogen or Argon)	Prevents degradation of the catalyst	[8]
Yields	Moderate to excellent (e.g., 56-76%)		[9][10]

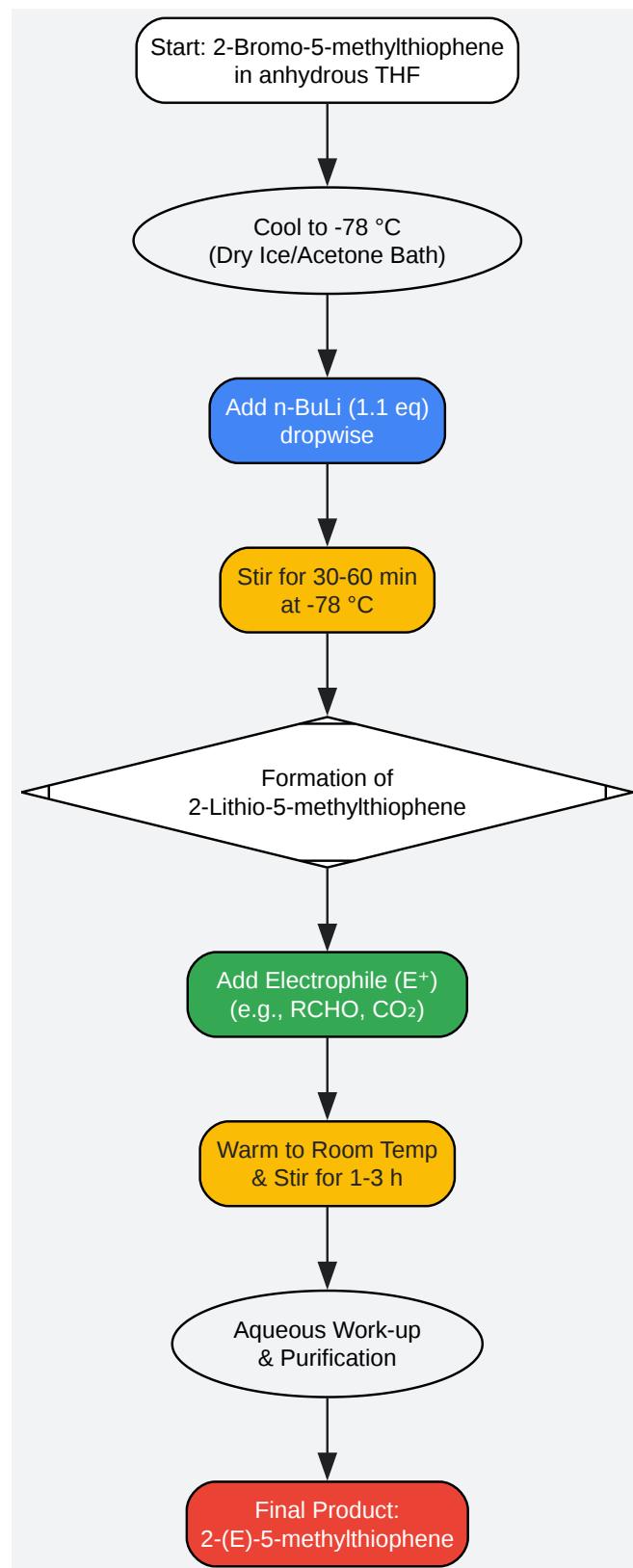
Organometallic Intermediate Formation

The carbon-bromine bond can be readily converted into a carbon-lithium or carbon-magnesium bond, generating highly nucleophilic organometallic intermediates.

- **Lithiation (Lithium-Halogen Exchange):** Reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) results in a rapid and clean lithium-halogen exchange to form 2-lithio-5-methylthiophene.[11] This powerful nucleophile can then

be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position.[12][13] A competing side reaction can be the "halogen dance," where lithiation and subsequent rearrangement can lead to other isomers, though this is more prominent under specific conditions.[14]

- Grignard Reagent Formation: **2-Bromo-5-methylthiophene** reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 2-(5-methylthienyl)magnesium bromide.[15][16] This reagent is a strong nucleophile that readily reacts with electrophiles such as aldehydes, ketones, and esters.[17]

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Caption: Experimental workflow for lithiation and electrophilic quench.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution.[18]

The methyl group is an activating, ortho-para director, while the bromine atom is a deactivating, ortho-para director. For **2-Bromo-5-methylthiophene**, the methyl group at C5 directs electrophiles to the C4 position, and the bromo group at C2 directs to the C3 position. The activating nature of the methyl group generally makes substitution at the C4 and C3 positions the most likely outcomes, with the precise regioselectivity depending on the specific electrophile and reaction conditions.[19]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on an unactivated aryl halide like **2-Bromo-5-methylthiophene** is generally unfavorable.[20] Such reactions typically require strong electron-withdrawing groups (like a nitro group) on the ring to stabilize the negatively charged Meisenheimer intermediate.[21][22] Therefore, direct displacement of the bromine by a nucleophile is not a common reaction pathway unless the thiophene ring is further functionalized with activating groups.[23]

Chemical Stability and Storage

Proper storage and handling are critical to maintain the purity and reactivity of **2-Bromo-5-methylthiophene**.

- Thermal and Photochemical Stability: The compound is reported to be sensitive to heat and light. Prolonged exposure to high temperatures can lead to degradation. Its flash point is 78.3 °C, and it is classified as a combustible liquid.[2] Vapors may form explosive mixtures with air. It should be stored in a cool, dark place.
- Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[24][25] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.
- Stabilization: Commercial preparations are often stabilized with small amounts of copper chips and sodium bicarbonate to prevent degradation during storage.[5][26][27][28]

Table 4: Recommended Storage and Handling

Condition	Recommendation	Rationale	Reference(s)
Temperature	Store at 2-8°C (refrigerated)	Minimizes degradation from heat.	[2]
Atmosphere	Keep container tightly closed in a dry, well-ventilated place.	Prevents contamination by moisture and air.	[4][24]
Light	Store in an opaque or amber container.	Protects from light-induced degradation.	[5]
Handling	Work in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses).	Prevents inhalation of harmful vapors and skin/eye contact.	[29]
Ignition Sources	Keep away from heat, sparks, and open flames.	The compound is combustible.	[4][24]

Experimental Protocols

The following protocols are generalized methodologies based on published procedures and should be adapted and optimized for specific substrates and equipment.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of **2-Bromo-5-methylthiophene** with an arylboronic acid.[8][9]

- Apparatus Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Bromo-5-methylthiophene** (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K_3PO_4 , 2.0 eq).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

- Reagent Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (2.5 mol%), to the flask under a positive pressure of inert gas.
- Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe to the flask.
- Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methylthiophene.

Protocol: Lithiation and Quench with an Electrophile

This protocol outlines the formation of 2-lithio-5-methylthiophene and its subsequent reaction with an electrophile.[\[11\]](#)

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum.
- Initial Setup: Under a positive flow of nitrogen, add anhydrous tetrahydrofuran (THF) to the flask via syringe. Add **2-Bromo-5-methylthiophene** (1.0 eq) to the solvent.
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below -70 °C.
- Stirring: Stir the resulting mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.
- Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78

°C.

- Warming: After the addition is complete, stir the mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring for 2 hours at room temperature.
- Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent in vacuo. Purify the crude product by column chromatography or distillation as appropriate for the specific product.

Conclusion

2-Bromo-5-methylthiophene is a highly valuable and reactive intermediate in organic synthesis. Its utility is primarily derived from the C-Br bond, which allows for the formation of organometallic reagents and participation in a variety of powerful cross-coupling reactions. Understanding its reactivity profile, regiochemical preferences in electrophilic substitution, and stability limitations is crucial for its effective use. By following established protocols and adhering to proper safety and storage guidelines, researchers can successfully leverage this compound to construct complex molecular architectures for applications in drug discovery and material science.

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References

- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-5-methylthiophene 95 765-58-2 [sigmaaldrich.com]

- 3. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. labproinc.com [labproinc.com]
- 6. 2-Bromo-5-methylthiophene | 765-58-2 [chemicalbook.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]
- 16. adichemistry.com [adichemistry.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Electrophilic substitution on the thiophen ring. Part 5. The effect of methyl groups on the kinetics of hydrogen exchange in acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]
- 25. fishersci.com [fishersci.com]
- 26. 2-Bromo-5-methylthiophene, stabilised with Copper (0.1%) and Sodium bicarbonate (0.4%), 95% 5 g [thermofisher.com]
- 27. | Chem-Supply | Australia [shop.chemsupply.com.au]
- 28. calpaclab.com [calpaclab.com]
- 29. benchchem.com [benchchem.com]
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